![molecular formula C20H28FN5O B12242004 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine](/img/structure/B12242004.png)
4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine
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Overview
Description
4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine typically involves multiple steps:
Formation of the Pyridazine Intermediate: The initial step involves the synthesis of 5-ethyl-6-methylpyridazin-3-ol. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and methylation.
Piperidine Derivative Formation: The next step involves the reaction of the pyridazine intermediate with piperidine to form 4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidine.
Pyrimidine Ring Formation: The final step involves the reaction of the piperidine derivative with 5-fluoro-6-(propan-2-yl)pyrimidine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridazine ring.
Reduction: Reduction reactions can occur at the fluorine-substituted pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the ethyl and methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the fluorine-substituted pyrimidine ring can lead to the formation of hydrofluorinated derivatives.
Substitution: Nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and protein interaction studies.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has shown significant neuroprotective activities and selectivity for 5-HT1A receptors.
Ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate: This compound is a pyridazinylpiperidine derivative with potential biological activities.
Uniqueness
4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine is unique due to its combination of a pyridazine ring, a piperidine moiety, and a fluorine-substituted pyrimidine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H28FN5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-ethyl-6-[[1-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methoxy]-3-methylpyridazine |
InChI |
InChI=1S/C20H28FN5O/c1-5-16-10-17(25-24-14(16)4)27-11-15-6-8-26(9-7-15)20-18(21)19(13(2)3)22-12-23-20/h10,12-13,15H,5-9,11H2,1-4H3 |
InChI Key |
OXKRUKAEVPZASU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC(=C3F)C(C)C |
Origin of Product |
United States |
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